7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMSDARBYGDHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 7-azaindole
One common laboratory-scale method involves chlorination of 7-azaindole using phosphorus oxychloride (POCl3) in the presence of a base such as diisopropyl ethyl amine. This reaction selectively introduces the chlorine atom at the 7th position of the azaindole ring. The methyl group at the 2nd position is typically introduced either before or after chlorination depending on the synthetic route chosen.
Bartoli Reaction for Methylation and Cyclization
The Bartoli reaction has been reported as an effective method for synthesizing substituted pyrrolo[2,3-c]pyridine derivatives, which are structurally related to pyrrolo[3,2-b]pyridines. For example, 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine was prepared by reacting 2-chloro-3-nitropyridine with 1-methyl-1-propenylmagnesium bromide (a Grignard reagent), enabling the formation of the pyrrolo ring with methyl substituents. This method can be adapted for 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine by controlling the position and number of methyl groups introduced.
Cross-Coupling Strategies
Advanced synthetic strategies include Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions on halogenated pyrrolopyridine intermediates. For instance, selective Suzuki–Miyaura coupling at the 2-position of 2-iodo-4-chloropyrrolopyridine followed by Buchwald–Hartwig amination at the 4-position has been demonstrated for related azaindole derivatives. These methods allow for precise functionalization and incorporation of methyl groups or other substituents under mild conditions, facilitating the synthesis of complex derivatives.
Industrial Preparation via Condensation and Cyclization
A patented industrial method describes a two-step process starting from dichloropropylene nitrile and trimethyl orthoformate to form a chloro-cyano-methoxybutadiene intermediate. This intermediate undergoes condensation with formamidine salts under alkaline conditions, followed by cyclization and elimination of hydrogen chloride to yield chloro-substituted pyrrolo[2,3-d]pyrimidine derivatives. Although this patent focuses on pyrrolo[2,3-d]pyrimidines, the methodology and reaction conditions provide insight into scalable cyclization and chlorination strategies applicable to pyrrolo[3,2-b]pyridine analogs.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of 7-azaindole | POCl3, diisopropyl ethyl amine (base) | 80–110 | 3–6 | High | Selective chlorination at 7-position |
| Bartoli reaction (methylation) | 2-chloro-3-nitropyridine, Grignard reagent | 0–25 | 4–8 | Moderate | Forms pyrrolo ring with methyl groups |
| Suzuki–Miyaura coupling | Pd catalyst, base, arylboronic acid | 50–90 | 2–6 | High | For C-2 functionalization |
| Buchwald–Hartwig amination | Pd catalyst, secondary amine, base | 60–100 | 3–5 | High | Amination at C-4 position |
| Industrial cyclization | Formamidine salt, alkali, condensation and cyclization | 0–80 | 4–7 | ~73 | One-pot addition-condensation-elimination |
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Advantages | Limitations | Application Scale |
|---|---|---|---|---|
| Chlorination with POCl3 | 7-azaindole, POCl3, base | High selectivity, straightforward | Requires handling POCl3 | Lab to pilot scale |
| Bartoli Reaction | 2-chloro-3-nitropyridine, Grignard reagent | Direct ring formation, methylation | Moderate yield, sensitive reagents | Lab scale |
| Suzuki–Miyaura & Buchwald–Hartwig | Halogenated pyrrolopyridine, Pd catalysts | High regioselectivity, versatile | Complex catalyst systems | Research and scale-up |
| Industrial condensation/cyclization | Dichloropropylene nitrile, formamidine salt | Scalable, cost-effective | Specific to pyrrolo-pyrimidines, adaptation needed | Industrial scale |
Chemical Reactions Analysis
Types of Reactions: 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted azaindole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
1.1 Kinase Inhibition
One of the primary applications of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is in the development of kinase inhibitors. These compounds are crucial in treating various cancers by targeting specific kinases involved in tumor growth and progression. The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a significant role in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapies .
1.2 Antiviral Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine, including 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine, exhibit antiviral properties. These compounds have demonstrated low micromolar inhibitory potency against viral integrases, suggesting their potential use in developing antiviral medications .
1.3 Anticancer Properties
The compound has shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Studies have indicated that modifications of the compound can enhance its efficacy as an anticancer agent while minimizing toxicity to non-cancerous cells .
Biological Research
2.1 Enzyme Modulation
In biological research, 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is utilized to study enzyme inhibitors and receptor modulators. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways and developing therapeutic agents .
2.2 Neuropharmacology
The compound has been investigated for its potential neuropharmacological effects, including sedative and analgesic activities. Research on analogs has explored their impact on pain perception and anxiety-related behaviors in animal models .
Industrial Applications
3.1 Agrochemicals
In the industrial sector, 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is being explored for its applications in agrochemicals. Its structural properties allow for the synthesis of synthetic cytokinin analogues, which are vital for plant growth regulation .
3.2 Material Science
The compound also finds applications in materials science due to its unique chemical properties that facilitate the development of new materials with specific functionalities .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Development of kinase inhibitors | Inhibits FGFRs; induces apoptosis in cancer cells |
| Biological Research | Study of enzyme inhibitors and receptor modulators | Modulates biochemical pathways; potential antiviral effects |
| Industrial Applications | Production of synthetic cytokinin analogues | Enhances plant growth regulation |
| Neuropharmacology | Investigated for sedative and analgesic properties | Effects on pain perception and anxiety behaviors |
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine against ovarian cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an effective anticancer agent .
Case Study 2: Kinase Inhibition Mechanism
Research focused on the mechanism by which this compound inhibits FGFRs revealed that it binds to the ATP-binding pocket of these receptors, blocking downstream signaling pathways associated with cell proliferation . This finding underscores its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular processes . This interaction is crucial for its potential therapeutic effects, including antiproliferative and anticancer activities .
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkyl Substituents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 7-Chloro-1H-pyrrolo[3,2-b]pyridine | 357263-48-0 | C₇H₅ClN₂ | 152.58 | Cl at position 7 |
| 7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | 955979-09-6 | C₈H₇ClN₂ | 166.61 | Cl at position 7, Me at position 2 |
| 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine | 1260383-50-3 | C₇H₄ClIN₂ | 278.48 | Cl at position 7, I at position 2 |
| 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | 1260897-26-4 | C₁₁H₈ClF₃N₃ | 298.65 | Cl at 7, Et at 2, CF₃ at 5, CN at 6 |
Key Findings :
- Electrophilic Reactivity : The chlorine atom in all analogues facilitates nucleophilic substitution reactions, as seen in the synthesis of derivatives via amination or cross-coupling .
- Solubility: The trifluoromethyl and cyano groups in 1260897-26-4 increase lipophilicity, making it less water-soluble than the methyl- or iodine-substituted variants .
Isomeric and Functionalized Derivatives
- 7-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 1260771-44-5): This isomer shifts the nitrogen position in the pyridine ring, altering hydrogen-bonding capabilities and electronic distribution compared to the [3,2-b] scaffold. Such differences impact binding affinity in kinase inhibitors .
- 7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS: 1190318-24-1): The aldehyde group at position 3 enables further functionalization (e.g., Schiff base formation), offering a synthetic handle absent in the methyl-substituted compound .
Biological Activity
7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the class of azaindoles. Its structure features a chlorine atom at the 7th position and a methyl group at the 2nd position, which significantly influence its biological activity and chemical reactivity. This compound has gained attention for its potential therapeutic applications, particularly in the field of medicinal chemistry.
The biological activity of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with specific molecular targets, notably protein kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, thereby modulating various cellular processes. This inhibition can impact signaling pathways associated with cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain analogs demonstrate activity against resistant strains of Escherichia coli, highlighting their potential as new antimicrobial agents .
Antiviral Properties
In addition to antimicrobial effects, some derivatives have shown promising antiviral activity. For example, compounds derived from pyrrolo[3,4-c]pyridine have demonstrated low micromolar inhibitory potency against viral integrases in vitro, suggesting potential applications in antiviral drug development .
Anticancer Activity
7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives have been investigated for their anticancer properties. One study highlighted a derivative (compound 22a) that exhibited strong tumor growth inhibition in vivo after treatment over 20 days. This compound was selective for certain kinases and showed efficacy in preclinical models of solid tumors and lymphomas .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Active against resistant strains of E. coli; potential for new antimicrobial agents. |
| Antiviral | Low micromolar inhibitory potency against viral integrases; potential applications in antiviral therapy. |
| Anticancer | Strong tumor growth inhibition; selective for kinases; used in preclinical cancer models. |
| Sedative/Anxiolytic | Demonstrated effects on locomotor activity and anxiety-related behaviors in animal models. |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various pyrrolo derivatives, compound 22a was evaluated for its ability to inhibit cell proliferation in both SYK-dependent and FLT3-dependent cell lines. The results indicated significant tumor growth inhibition after a treatment period of 20 days, showcasing its potential as a therapeutic agent in oncology .
Case Study 2: Antibacterial Activity
A series of pyrrolo[3,4-c]pyridine derivatives were tested against multiple bacterial strains. One derivative exhibited potent activity against E. coli, with an IC50 value indicating effective inhibition at low concentrations. This suggests that modifications to the pyrrolo structure can enhance antimicrobial properties, warranting further investigation into structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine, and what key intermediates are involved?
- Methodological Answer : A common approach involves cyclization of halogenated precursors (e.g., 2-chloropyridine derivatives) with methyl-substituted pyrrole intermediates. For example, NaH-mediated alkylation or Pd-catalyzed cross-coupling reactions can introduce the methyl group at the 2-position . Key intermediates include ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, which can be hydrolyzed and decarboxylated to yield the target compound . Purification typically involves column chromatography with gradients of ethyl acetate/hexane.
Q. How should researchers handle solubility and storage of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine to ensure stability?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis. Store lyophilized powder at 2–8°C under inert gas (argon) to prevent oxidative degradation . For long-term storage, aliquot solutions and freeze at -20°C.
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6 or CDCl3) confirm substitution patterns. Key signals include aromatic protons (δ 7.2–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm) .
- HRMS : Validate molecular weight (expected [M+H]: 181.04 g/mol) using electrospray ionization .
- IR : Look for C-Cl stretches (~550–600 cm) and pyrrole N-H stretches (~3400 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioisomer formation during N-protection or functionalization?
- Methodological Answer : Regioisomer ratios (e.g., 1:1.6 for methoxymethyl-protected derivatives) arise from competing reaction pathways . Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for separation. Confirm regioisomer identity via NOESY NMR or X-ray crystallography. For example, π-π stacking distances (3.8 Å) in crystal structures distinguish substituent positions .
Q. What role do π-π interactions and hydrogen bonding play in the solid-state properties of this compound?
- Methodological Answer : X-ray studies reveal that π-π interactions between pyridine and phenyl rings (centroid distances: 3.8 Å) stabilize crystal packing. Intermolecular C–H···O hydrogen bonds (2.3–2.5 Å) further enhance lattice stability . These interactions influence solubility, melting points, and bioavailability, necessitating DFT calculations (e.g., Gaussian09) to model non-covalent interactions for co-crystal design.
Q. How can reaction yields be optimized when competing byproducts form during halogenation?
- Methodological Answer : Competing pathways (e.g., over-chlorination) are mitigated by:
- Temperature control : Perform reactions at 0–5°C to limit radical side reactions .
- Catalyst selection : Use Pd(PPh3)4 for selective cross-coupling over Pd(OAc)2 .
- Workup strategies : Quench reactions with NH4Cl to precipitate byproducts, followed by silica gel filtration .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups at the 7-position) via Suzuki-Miyaura coupling .
- Biological assays : Pair in vitro kinase inhibition screens (e.g., EGFR or JAK2) with molecular docking (AutoDock Vina) to correlate activity with substituent electronic profiles .
- Data analysis : Use multivariate regression to link logP values (calculated via ChemAxon) with IC50 results .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues.
- Recrystallization : Repurify the compound using slow evaporation from methanol/water (9:1) .
- Thermal analysis : Perform DSC to identify polymorph transitions.
- NMR spiking : Compare with authentic samples to confirm peak assignments .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting reactivity and stability?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
